molecular formula C20H18O5 B2371343 Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 307551-66-2

Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2371343
CAS No.: 307551-66-2
M. Wt: 338.359
InChI Key: HMXGGJPFTFAVNG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C20H18O5. This compound is known for its unique structure, which includes a benzofuran ring system substituted with ethyl, methyl, and benzoyloxy groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 2-methylbenzoyl chloride with ethyl 2-methyl-1-benzofuran-3-carboxylate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The ester and benzoyloxy groups may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-4-23-20(22)18-13(3)24-17-10-9-14(11-16(17)18)25-19(21)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXGGJPFTFAVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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